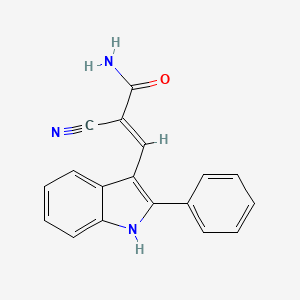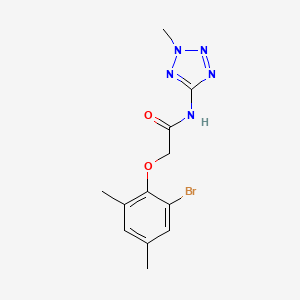
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide
Descripción general
Descripción
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-169 has shown promising results in preclinical studies as a potential therapy for various cancers and inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 2-Cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide has been synthesized and structurally analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction. This research provides insights into its molecular structure and properties (Kariuki et al., 2022).
Corrosion Inhibition Applications
- Acrylamide derivatives, including structures similar to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have been explored for their corrosion inhibition properties, particularly for protecting metals like copper in acidic solutions. This research utilized methods like electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Abu-Rayyan et al., 2022).
Rearrangement Reactions
- The compound has been involved in studies exploring O,N and N,N double rearrangement reactions. These studies contribute to the understanding of chemical reaction mechanisms and synthetic pathways involving acrylamide derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Antimicrobial Applications
- Polyacrylamides derived from compounds like 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such derivatives in combating various bacterial and fungal infections (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Antitumor Activity
- Certain derivatives of 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide have been investigated for their potential antitumor activities. These studies involve the synthesis of novel compounds and their evaluation against specific cancer cell lines, providing a foundation for future cancer treatment research (Fahim, Elshikh, & Darwish, 2019).
Organic Synthesis and Fluorochromic Properties
- Studies on 3-aryl-2-cyano acrylamide derivatives, related to 2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide, have revealed interesting fluorochromic properties. These properties are significant for applications in organic electronics and sensing technologies (Song et al., 2015).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-11-13(18(20)22)10-15-14-8-4-5-9-16(14)21-17(15)12-6-2-1-3-7-12/h1-10,21H,(H2,20,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNTAGTPOLQJF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)



![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)

![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
